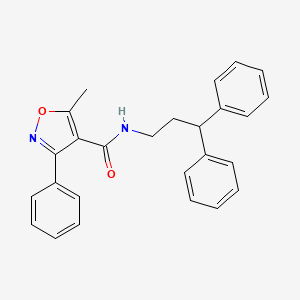
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the mechanisms of action of various biological processes. DPI is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a critical role in many cellular signaling pathways.
Mecanismo De Acción
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide acts as a potent inhibitor of PKC by binding to the enzyme's ATP-binding site, preventing the enzyme from phosphorylating its substrates. PKC is a critical regulator of many cellular processes, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurological disorders. N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide's ability to inhibit PKC activity has made it a valuable tool for studying the role of PKC in these diseases and developing potential therapies.
Biochemical and Physiological Effects
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages as a tool for studying PKC, including its high potency and specificity for PKC inhibition. However, N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide could focus on developing more potent and specific PKC inhibitors based on the N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide structure. Additionally, researchers could investigate the potential therapeutic applications of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide and its derivatives in various diseases, including cancer, diabetes, and neurological disorders. Furthermore, future studies could explore the use of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide as a tool for studying the role of PKC in various cellular processes and signaling pathways.
Métodos De Síntesis
The synthesis of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves several steps, starting with the reaction of 3,3-diphenylpropylamine with methyl isoxazole-4-carboxylate to form the corresponding amide. The amide is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. The overall yield of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide synthesis is approximately 25%.
Aplicaciones Científicas De Investigación
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been widely used in scientific research as a tool to study the role of PKC in various biological processes. PKC is involved in many cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to inhibit the activity of PKC in vitro and in vivo, making it a valuable tool for studying the role of PKC in these processes.
Propiedades
IUPAC Name |
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-19-24(25(28-30-19)22-15-9-4-10-16-22)26(29)27-18-17-23(20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-16,23H,17-18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJUUXSNKLAGRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-bromo-2-chlorophenoxy)propyl]-1,2-ethanediamine oxalate](/img/structure/B6046457.png)
![ethyl 3-(3-methoxybenzyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B6046461.png)
![5-(3-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6046470.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B6046475.png)
![2-(2,4-dichlorophenoxy)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B6046483.png)
![2,4-dichloro-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B6046485.png)
![N~2~-(3-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6046493.png)
![5-methyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-thiophenecarbohydrazide](/img/structure/B6046501.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide hydrochloride](/img/structure/B6046510.png)
![methyl 2-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6046513.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide](/img/structure/B6046526.png)
![2-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6046531.png)
![1-[1-(3-fluorobenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6046542.png)
![7-(2-cyclohexylethyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046548.png)